![molecular formula C21H25FN4O2 B4725980 N-[3-(acetylamino)-4-methylphenyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4725980.png)
N-[3-(acetylamino)-4-methylphenyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide
Overview
Description
N-[3-(acetylamino)-4-methylphenyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide, commonly known as Tariquidar, is a third-generation P-glycoprotein (P-gp) inhibitor that has gained significant attention in the field of cancer research. Tariquidar has shown promising results in overcoming multidrug resistance (MDR) in cancer cells, which is a major obstacle in chemotherapy.
Mechanism of Action
Tariquidar binds to the transmembrane domains of N-[3-(acetylamino)-4-methylphenyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide and inhibits its ATPase activity, which is required for drug efflux. This inhibition leads to the accumulation of chemotherapy drugs inside cancer cells, resulting in increased cytotoxicity and improved treatment outcomes.
Biochemical and Physiological Effects:
Tariquidar has been shown to enhance the cytotoxicity of several chemotherapy drugs, including doxorubicin, paclitaxel, and vincristine, in cancer cell lines. Tariquidar has also been shown to increase the survival rate of mice with drug-resistant tumors when used in combination with chemotherapy drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of Tariquidar is its ability to overcome MDR in cancer cells, which is a major obstacle in chemotherapy. Tariquidar also has a relatively low toxicity profile and can be used in combination with several chemotherapy drugs. However, Tariquidar has limitations in terms of its solubility and stability, which can affect its efficacy in vivo. Tariquidar is also a substrate for N-[3-(acetylamino)-4-methylphenyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide and can be effluxed from cancer cells, leading to reduced intracellular concentrations.
Future Directions
For Tariquidar research include the development of more potent and stable analogs, the investigation of its efficacy in clinical trials, and the exploration of its potential use in other diseases, such as Alzheimer's disease. Tariquidar research can also focus on identifying biomarkers that can predict its efficacy in cancer patients and developing personalized treatment strategies.
Scientific Research Applications
Tariquidar has been extensively studied for its ability to overcome MDR in cancer cells. MDR is a phenomenon where cancer cells become resistant to chemotherapy drugs, leading to treatment failure and disease progression. Tariquidar inhibits the efflux of chemotherapy drugs from cancer cells by blocking the activity of N-[3-(acetylamino)-4-methylphenyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide, a membrane transporter protein that pumps drugs out of cells. This inhibition results in increased intracellular drug concentrations and enhanced cytotoxicity, leading to improved treatment outcomes.
properties
IUPAC Name |
N-(3-acetamido-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O2/c1-15-3-6-18(13-20(15)23-16(2)27)24-21(28)14-25-9-11-26(12-10-25)19-7-4-17(22)5-8-19/h3-8,13H,9-12,14H2,1-2H3,(H,23,27)(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJQEFZDQSKOOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.